molecular formula C13H17NO B13709697 1-(4-Isopropylphenyl)-2-pyrrolidinone

1-(4-Isopropylphenyl)-2-pyrrolidinone

Cat. No.: B13709697
M. Wt: 203.28 g/mol
InChI Key: XYYSOJGHKJAZEM-UHFFFAOYSA-N
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Description

1-(4-Isopropylphenyl)-2-pyrrolidinone is a substituted 2-pyrrolidinone derivative featuring a phenyl ring with an isopropyl group at the para position. The 2-pyrrolidinone core is a five-membered lactam ring, which confers structural rigidity and hydrogen-bonding capabilities.

Properties

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

IUPAC Name

1-(4-propan-2-ylphenyl)pyrrolidin-2-one

InChI

InChI=1S/C13H17NO/c1-10(2)11-5-7-12(8-6-11)14-9-3-4-13(14)15/h5-8,10H,3-4,9H2,1-2H3

InChI Key

XYYSOJGHKJAZEM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)N2CCCC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Isopropylphenyl)-2-pyrrolidinone typically involves the reaction of 4-isopropylbenzaldehyde with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature to ensure the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of 1-(4-Isopropylphenyl)-2-pyrrolidinone may involve large-scale reactions using optimized conditions to maximize yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in a usable form.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Isopropylphenyl)-2-pyrrolidinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

1-(4-Isopropylphenyl)-2-pyrrolidinone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activities, including antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical agent or as a building block for drug development.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-(4-Isopropylphenyl)-2-pyrrolidinone exerts its effects depends on its interaction with molecular targets. The compound may interact with enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological activities. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The nature of substituents on the phenyl ring or pyrrolidinone nitrogen significantly influences physicochemical properties:

Compound Name Substituent(s) Boiling Point/Density Key Properties
1-(3-Aminopropyl)-2-pyrrolidinone 3-Aminopropyl group 120–123 °C (1 mmHg), 1.014 g/mL High polarity, liquid at RT
1-(2-Phenylethynyl)-2-pyrrolidinone Phenylethynyl group 301.7 °C (predicted), 1.18 g/cm³ High reactivity, solid at RT
1-(4-Chlorophenyl)-2-pyrrolidinone 4-Chlorophenyl group Not reported Moderate lipophilicity
1-(4-Ethylphenyl)-2-pyrrolidinone 4-Ethylphenyl group Not reported Lower lipophilicity vs. isopropyl
Anticancer Activity:
  • 1-(4-(Dimethylamino)phenyl)pyrrolidin-2-yl derivatives (): Demonstrated anticancer properties, though specific IC50 values are unavailable. The dimethylamino group may enhance DNA interaction via electron donation .
  • The 4-isopropylphenyl group contributes to cytotoxicity, suggesting that similar substituents in pyrrolidinones may enhance antiproliferative effects .
Antiarrhythmic Activity:
  • 1-(β-Hydroxy-γ-aminopropyl)-2-pyrrolidinone derivatives (): Showed efficacy in modulating cardiac function, highlighting the role of aminoalkyl substituents in targeting ion channels .
Analgesic Activity:
  • Pyridinylamino-substituted 2-pyrrolidinones (): Exhibited analgesic effects, with substituents like ethyl or fluoropyridinyl influencing receptor binding .

Key Research Findings and Implications

  • Substituent-Driven Activity : Para-substituted aryl groups (e.g., isopropyl, ethyl, chloro) modulate biological activity. Bulky substituents like isopropyl enhance lipophilicity and cytotoxicity .
  • Structural Flexibility: The 2-pyrrolidinone core tolerates diverse substituents, enabling tailored applications in drug discovery (e.g., anticancer, antiarrhythmic) .
  • Toxicity Considerations : Alkyne-containing derivatives (e.g., ) exhibit higher toxicity, whereas alkylaryl groups may offer safer profiles .

Biological Activity

1-(4-Isopropylphenyl)-2-pyrrolidinone (IPPP) is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

1-(4-Isopropylphenyl)-2-pyrrolidinone belongs to the pyrrolidinone class of compounds, characterized by a pyrrolidine ring attached to a carbonyl group. The presence of the isopropylphenyl moiety enhances its lipophilicity, which may influence its interaction with biological targets.

Research indicates that compounds within the pyrrolidinone class, including IPPP, often interact with various receptors in the central nervous system (CNS). These interactions suggest potential applications in pain management and neurological disorders. Specific mechanisms include:

  • Analgesic Activity : IPPP has been investigated for its analgesic properties, showing promise in modulating pain pathways.
  • Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory activities, indicating that IPPP may also reduce inflammation in various models.
  • Antimicrobial Properties : Some studies suggest that derivatives of IPPP exhibit antimicrobial activity, particularly against Gram-positive bacteria .

Biological Activity Overview

The biological activities of IPPP can be summarized as follows:

Activity TypeDescription
Analgesic Potential to modulate pain pathways and provide relief from pain.
Anti-inflammatory May reduce inflammation through receptor interactions .
Antimicrobial Exhibits activity against certain bacterial strains .
Cytotoxicity In vitro studies indicate potential cytotoxic effects against cancer cells .

Case Studies and Research Findings

  • Analgesic and Anti-inflammatory Studies : A study focused on the analgesic effects of IPPP analogs demonstrated significant pain relief in animal models. The compound showed a dose-dependent reduction in pain responses, suggesting its utility in pain management therapies.
  • Antimicrobial Activity Assessment : In vitro tests revealed that IPPP derivatives had notable antimicrobial effects against Staphylococcus aureus, with minimum inhibitory concentration (MIC) values comparable to established antibiotics . This positions IPPP as a candidate for further development as an antibacterial agent.
  • Cytotoxicity Analysis : Research evaluating the cytotoxic effects of IPPP on various cancer cell lines indicated that it could inhibit cell proliferation significantly. For instance, in studies involving breast cancer cells (MDA-MB-231), IPPP exhibited IC50 values indicating effective inhibition of cell growth .

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